1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide
Description
1-(4-Fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl substituent and an imidazole-linked ethoxyethyl side chain. Its molecular formula is C₁₆H₁₇FN₃O₂ (based on structural analogs in ), with a molecular weight of approximately 314.34 g/mol. The ethoxyethyl linker attached to the imidazole moiety may improve solubility and pharmacokinetic properties compared to shorter alkyl chains .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-3-1-14(2-4-15)17(5-6-17)16(22)20-8-11-23-12-10-21-9-7-19-13-21/h1-4,7,9,13H,5-6,8,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKJCSXVCKGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Ethoxyethyl Chain: The imidazole ring is then reacted with 2-chloroethyl ethyl ether under basic conditions to form the 2-(1H-imidazol-1-yl)ethoxy group.
Formation of the Cyclopropanecarboxamide: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and cyclopropanecarboxylic acid.
Final Coupling: The intermediate products are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the cyclopropanecarboxamide.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study synthesized several imidazole derivatives and evaluated their efficacy against cancer cells, revealing promising results for compounds with similar structural features .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that imidazole derivatives exhibit activity against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in developing new antibiotics .
Pharmacological Insights
Receptor Modulation
The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs). Studies employing computational models have indicated that such compounds can act as agonists or antagonists for specific receptor subtypes, paving the way for their use in treating conditions like anxiety and depression .
Neuroprotective Effects
Emerging research has pointed to the neuroprotective effects of imidazole derivatives, including those structurally related to this compound. These compounds may mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .
Data Tables
Case Studies
- Anticancer Study : A series of imidazole derivatives were synthesized and tested against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting enhanced efficacy .
- Antimicrobial Evaluation : In a comparative study, several imidazole-based compounds were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the tested compounds had lower minimum inhibitory concentrations than existing antibiotics .
- Neuroprotection Research : A recent study explored the neuroprotective effects of an imidazole derivative in a rat model of Parkinson's disease. The compound significantly improved motor function and reduced dopaminergic neuron loss compared to controls .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting metalloenzyme activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, influencing their function. The cyclopropanecarboxamide moiety can form hydrogen bonds with various biomolecules, further modulating their activity.
Comparison with Similar Compounds
Compound A : 1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropane-1-carboxamide ()
- Molecular Formula : C₁₈H₂₂FN₃O
- Molecular Weight : 315.38 g/mol
- Key Differences: The cyclopropane ring contains 2,2-dimethyl substituents, increasing steric bulk compared to the unsubstituted cyclopropane in the target compound.
- Implications : The dimethyl groups may hinder binding to flat receptor pockets, while the propyl linker could reduce metabolic stability .
Compound B : N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Molecular Formula : C₂₂H₂₆N₂O₃
- Molecular Weight : 366.45 g/mol
- Key Differences: Contains a 4-methoxyphenoxy group instead of fluorophenyl, introducing a polar methoxy substituent. Features a diethylamide group rather than an imidazole-linked side chain.
- Implications: The methoxy group enhances electron-donating capacity, which may affect π-π stacking interactions.
Functional Analogs with Imidazole Moieties
Compound C : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Molecular Formula: Not explicitly stated, but estimated as C₂₀H₁₇ClN₆O₂.
- Key Differences :
- Incorporates a benzodioxol group and a chlorophenyl hydrazinecarboxamide instead of fluorophenyl carboxamide.
- The imidazole is part of a conjugated propylidene-hydrazine system.
- Implications : The extended conjugated system may enhance UV absorption properties, making it suitable for spectroscopic studies. The chlorophenyl group could increase cytotoxicity .
Research Findings and Implications
- Target Compound vs. Compound A : The ethoxyethyl linker in the target compound likely improves aqueous solubility compared to Compound A’s propyl chain, as oxygen atoms in the linker facilitate hydrogen bonding with water .
- Target Compound vs. Compound B: The fluorophenyl group in the target compound offers stronger hydrophobic interactions than Compound B’s methoxyphenoxy group, which may enhance binding to hydrophobic enzyme pockets .
- Target Compound vs.
Biological Activity
1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 329.39 g/mol. The structure features a cyclopropane ring, an imidazole moiety, and a fluorophenyl group, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, including:
- GABA-A Receptors : Similar compounds have shown to act as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing inhibitory neurotransmission . This suggests a potential role for the compound in modulating anxiety and sedation.
- Metabolic Stability : Studies have highlighted the importance of metabolic stability in drug design. Compounds with similar structural motifs have demonstrated improved metabolic profiles, reducing the likelihood of hepatotoxicity .
Biological Activity Assessment
The biological activity of this compound can be summarized through various assays and studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of similar cyclopropane derivatives on various cancer cell lines, revealing significant apoptosis induction at micromolar concentrations. The mechanism involved mitochondrial pathway activation .
- Neuropharmacological Effects : In animal models, compounds with analogous structures demonstrated anxiolytic effects through modulation of GABAergic transmission. Behavioral assays indicated reduced anxiety-like behaviors following administration .
- Metabolic Profiling : Research on metabolic pathways indicated that certain structural substitutions could enhance metabolic stability while minimizing toxic byproducts. This was particularly noted in the context of liver microsome interactions .
Q & A
Q. Critical Factors :
- Temperature : Cyclopropanation requires strict control (0–5°C) to avoid side reactions.
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve carboxamide coupling efficiency .
- Catalyst loading : Rhodium catalysts at 0.5–1 mol% balance cost and yield (typical yields: 65–78%) .
How can researchers confirm the structural integrity of the compound, particularly the cyclopropane ring and imidazole moiety?
Basic Research Focus
Analytical validation involves:
- NMR :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm). The imidazole ring shows aromatic protons at δ 7.4–7.6 ppm .
- ¹³C NMR : Cyclopropane carbons resonate at δ 15–20 ppm; carbonyl carbon (C=O) at δ 170–175 ppm .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₂₀FN₃O₂: 346.1567) .
- X-ray crystallography : Resolves spatial arrangement, particularly cyclopropane ring strain and imidazole orientation .
What methodologies are recommended for optimizing reaction efficiency in large-scale synthesis?
Advanced Research Focus
Use statistical Design of Experiments (DoE) to identify critical variables:
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst (Rh) | 0.1–2.0 mol% | 0.8 mol% | Maximizes cyclopropane formation |
| Coupling Temp. | 0–40°C | 25°C | Avoids imidazole degradation |
| Solvent (DMF) | 5–20 mL/g | 12 mL/g | Balances solubility and cost |
Q. Key Outcomes :
- Central Composite Design (CCD) reduces experimental runs by 40% while identifying interactions between variables .
- Reaction monitoring via inline FTIR ensures real-time tracking of intermediate formation .
How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
Advanced Research Focus
Contradictions often arise from assay conditions or target flexibility. Mitigation strategies include:
Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
Binding Affinity Studies : Surface Plasmon Resonance (SPR) quantifies direct target engagement (KD values) .
Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure consistent compound dissolution across assays .
Case Study : Inconsistent antiproliferative activity (IC₅₀: 2–10 μM) was traced to pH-dependent imidazole protonation, altering membrane permeability .
What computational tools are suitable for predicting the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like kinases or GPCRs. The imidazole’s nitrogen atoms show strong hydrogen bonding with catalytic lysine residues (e.g., EGFR kinase) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Cyclopropane rigidity enhances binding entropy .
- QSAR Models : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity. Electron-withdrawing groups (F) improve target affinity by 20% .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
What are the best practices for analyzing degradation products under physiological conditions?
Q. Advanced Research Focus
Forced Degradation Studies :
- Acidic (0.1M HCl, 40°C): Cleavage of ethoxy chain.
- Oxidative (H₂O₂): Imidazole ring oxidation to carbonyl derivatives .
LC-MS/MS : Identifies major degradants (e.g., m/z 189.08 from cyclopropane ring opening).
Stability Profiling : PBS (pH 7.4) at 37°C shows 85% remaining after 24 h, confirming suitability for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
